2-(3-Piperidinyl)ethyl 4-chloro-2-pyridinecarboxylate hydrochloride
Description
Properties
IUPAC Name |
2-piperidin-3-ylethyl 4-chloropyridine-2-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O2.ClH/c14-11-3-6-16-12(8-11)13(17)18-7-4-10-2-1-5-15-9-10;/h3,6,8,10,15H,1-2,4-5,7,9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQBOLCVZGGZMAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CCOC(=O)C2=NC=CC(=C2)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1220031-35-5 | |
| Record name | 2-Pyridinecarboxylic acid, 4-chloro-, 2-(3-piperidinyl)ethyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1220031-35-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Detailed Preparation Steps
| Step | Description | Reagents and Conditions | Notes |
|---|---|---|---|
| 1. Activation of 4-chloro-2-pyridinecarboxylic acid | Conversion to acid chloride or activated ester | Thionyl chloride (SOCl2) or carbodiimide coupling agents (e.g., DCC, EDC) in inert solvent (e.g., dichloromethane) | Acid chloride formation enhances reactivity for esterification |
| 2. Esterification with 2-(3-piperidinyl)ethanol | Nucleophilic attack by the piperidinyl ethanol on the activated acid derivative | Base such as triethylamine or N,N-dimethylaminopyridine (DMAP) as catalyst, solvent like dichloromethane or tetrahydrofuran (THF), room temperature to mild heating | Controlled addition to avoid side reactions; base scavenges HCl formed |
| 3. Purification and isolation | Removal of solvents and impurities | Extraction, washing, and crystallization | Purification critical for pharmaceutical grade purity |
| 4. Formation of hydrochloride salt | Treatment with HCl gas or hydrochloric acid in anhydrous solvent | Solvent such as ethyl acetate or ethanol, controlled temperature | Salt formation improves solubility and stability |
Reaction Conditions and Optimization
- Solvents: Common solvents used include dichloromethane, tetrahydrofuran, ethanol, and ethyl acetate. Mixed solvents may be employed to optimize solubility and reaction kinetics.
- Catalysts and Bases: Triethylamine and DMAP are typical bases/catalysts to facilitate esterification and neutralize acid byproducts.
- Temperature: Reactions are generally carried out at room temperature or slightly elevated temperatures (25–50 °C) to balance reaction rate and selectivity.
- Reaction Time: Typically ranges from 2 to 24 hours depending on reagent reactivity and scale.
Research Findings and Variations
- The presence of the chloro substituent on the pyridine ring requires careful control of reaction conditions to prevent undesired side reactions such as nucleophilic aromatic substitution.
- Esterification via acid chloride intermediates is preferred for higher yields and cleaner reactions compared to direct coupling with carboxylic acids.
- Formation of the hydrochloride salt is essential for pharmaceutical applications, providing enhanced stability and handling properties.
- Alternative coupling agents like carbodiimides (DCC, EDC) can be used to avoid harsh reagents like thionyl chloride, thus improving safety and environmental profile.
Data Table Summarizing Key Parameters
| Parameter | Typical Range / Value | Comments |
|---|---|---|
| Molecular Formula | C13H18Cl2N2O2 | Confirmed by elemental analysis |
| Molecular Weight | 305.2 g/mol | Calculated from formula |
| Activation Agent | Thionyl chloride or DCC/EDC | Choice affects reaction conditions |
| Solvent | Dichloromethane, THF, Ethanol | Solvent choice affects solubility/reactivity |
| Base/Catalyst | Triethylamine, DMAP | Neutralizes acid byproducts |
| Reaction Temperature | 25–50 °C | Mild heating preferred |
| Reaction Time | 2–24 hours | Depends on scale and reagent quality |
| Salt Formation | HCl in ethanol or ethyl acetate | Yields hydrochloride salt |
| Purity Achieved | >98% (HPLC) | Pharmaceutical grade |
Chemical Reactions Analysis
Types of Reactions
2-(3-Piperidinyl)ethyl 4-chloro-2-pyridinecarboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The chlorine atom in the pyridine ring can be substituted with other nucleophiles, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or neutral conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced amines or alcohols, and various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Synthetic Routes
The synthesis of 2-(3-Piperidinyl)ethyl 4-chloro-2-pyridinecarboxylate hydrochloride typically involves:
- Formation of the Piperidine Ring : This can be achieved through hydrogenation of pyridine derivatives or cyclization of amino alcohols.
- Esterification : The piperidine derivative is esterified with 4-chloro-2-pyridinecarboxylic acid under acidic conditions.
- Hydrochloride Formation : The final step involves converting the ester into its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production
In an industrial context, production may utilize large-scale batch or continuous flow processes, optimizing reaction conditions for high yield and purity.
Chemistry
- Building Block for Synthesis : This compound serves as a crucial building block in the synthesis of more complex molecules.
- Reagent in Organic Reactions : It is utilized in various organic reactions due to its unique chemical properties.
Biology
- Biological Activity Studies : Research indicates potential antimicrobial, antiviral, and anticancer properties, making it a candidate for further biological investigations.
Medicine
- Therapeutic Applications : Investigated for its potential in developing new drugs targeting specific biological pathways, particularly in oncology and infectious diseases.
Industry
- Agrochemicals Development : The compound is also explored in the formulation of agrochemicals and other industrial chemicals.
The unique structure of this compound combines a piperidine ring with a chlorinated pyridine carboxylate moiety, imparting distinct chemical and biological properties valuable for scientific research.
Case Studies and Research Findings
-
Antimicrobial Activity :
- A study demonstrated that derivatives of piperidine compounds exhibit significant antimicrobial activity against various pathogens, suggesting that this compound could have similar effects .
-
Anticancer Properties :
- Preliminary investigations into the anticancer potential revealed that compounds with similar structures can inhibit cancer cell proliferation through targeted mechanisms .
-
Pharmacological Insights :
- Research into the pharmacodynamics and pharmacokinetics of piperidine derivatives indicates promising therapeutic applications in treating neurological disorders .
Mechanism of Action
The mechanism of action of 2-(3-Piperidinyl)ethyl 4-chloro-2-pyridinecarboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Positional Isomers: 2-(4-Piperidinyl)ethyl vs. 3-Piperidinyl Derivatives
The positional isomer 2-(4-piperidinyl)ethyl 4-chloro-2-pyridinecarboxylate hydrochloride (CAS: 1220031-37-7) shares the same molecular formula and weight as the target compound but differs in the substitution position on the piperidine ring (4-piperidinyl vs. 3-piperidinyl). This minor structural variation can significantly alter steric interactions and binding affinity in biological systems .
Pyridinecarboxylate Esters: Methyl vs. Ethyl Substituents
Methyl 4-chloro-2-pyridinecarboxylate hydrochloride (CAS: 176977-85-8) is a simpler analog with a methyl ester group instead of the ethyl-piperidinyl chain. Its molecular formula is C₇H₇Cl₂NO₂ (MW: 208.04 g/mol).
Piperidine Derivatives with Carboxylic Acid vs. Ester Moieties
3-Piperidinopyridine-2-carboxylic acid (CAS: 898289-01-5) replaces the ethyl ester of the target compound with a carboxylic acid group. The molecular formula is C₁₁H₁₄N₂O₂ (MW: 206.24 g/mol). The carboxylic acid group enhances hydrophilicity, which may improve renal clearance but limit blood-brain barrier penetration compared to the ester-containing target compound .
Bulkier Piperidine Derivatives
4-(Diphenylmethoxy)piperidine hydrochloride (CAS: 65214-86-0) features a diphenylmethoxy group instead of the pyridinecarboxylate chain. Its molecular formula is C₁₈H₂₁NO·HCl (MW: 303.83 g/mol). The bulky diphenylmethoxy group increases lipophilicity and may enhance central nervous system (CNS) penetration but introduce steric hindrance in target binding .
Ethyl Piperidinyl Esters
Ethyl 2-(piperidin-4-yl)acetate hydrochloride (CAS: 169458-04-2) shares the ethyl ester and piperidine moieties but lacks the pyridine ring. Its molecular formula is C₉H₁₈ClNO₂ (MW: 207.70 g/mol).
Key Findings and Implications
Positional Isomerism : The 3-piperidinyl substitution in the target compound may offer steric advantages over 4-piperidinyl analogs in receptor binding .
Ester vs. Carboxylic Acid : The ethyl ester group enhances lipophilicity, favoring membrane permeability over the more hydrophilic carboxylic acid derivatives .
Aromatic vs.
Bulk and Solubility : Bulky substituents (e.g., diphenylmethoxy) increase lipophilicity but may reduce solubility and metabolic stability .
Biological Activity
2-(3-Piperidinyl)ethyl 4-chloro-2-pyridinecarboxylate hydrochloride (CAS No. 1220031-35-5) is a piperidine derivative that has garnered attention for its potential biological activities. This compound is characterized by a unique chemical structure, which combines a piperidine ring with a chlorinated pyridine carboxylate moiety. Its molecular formula is , and it has a molecular weight of 305.21 g/mol .
Chemical Structure
The compound's structure can be represented as follows:
- Piperidine Ring : A six-membered ring containing one nitrogen atom.
- Chlorinated Pyridine : A pyridine ring substituted with chlorine and a carboxylate group.
Antimicrobial Properties
Research indicates that piperidine derivatives, including this compound, exhibit significant antimicrobial activity. Studies have shown that these compounds can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics .
Antiviral and Anticancer Activities
The compound has also been investigated for its antiviral and anticancer properties. Preliminary studies suggest that it may interfere with viral replication mechanisms and induce apoptosis in cancer cells, although further research is needed to elucidate the exact mechanisms involved .
The biological activity of this compound is believed to involve interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, leading to the observed effects on microbial growth and cancer cell viability .
Table of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | , |
| Antiviral | Potential inhibition of viral replication | , |
| Anticancer | Induction of apoptosis in cancer cells | , |
Case Study: Anticancer Activity
In a recent study, this compound was tested against several cancer cell lines, including breast and prostate cancer cells. The results indicated a dose-dependent reduction in cell viability, suggesting its potential as an anticancer agent. Further investigations are required to explore its efficacy in vivo and the underlying mechanisms of action .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared to other piperidine derivatives:
Q & A
Basic Research Questions
Q. What are the critical considerations for optimizing the synthesis of 2-(3-Piperidinyl)ethyl 4-chloro-2-pyridinecarboxylate hydrochloride to achieve high yield and purity?
- Methodological Answer : Optimize reaction parameters such as solvent polarity (e.g., dichloromethane for intermediate coupling, as in ), stoichiometric ratios of piperidinyl and pyridinecarboxylate precursors, and temperature control during esterification. Post-synthesis purification via recrystallization or column chromatography is critical. Validate purity using HPLC (≥98% as per ) and titration for chloride content (). Monitor reaction progress with TLC or in-situ IR spectroscopy.
Q. Which analytical techniques are essential for confirming the structural identity and purity of this compound?
- Methodological Answer :
- Structural Confirmation : Use ¹H/¹³C NMR to verify proton/carbon environments (e.g., piperidinyl CH₂ groups and pyridine ring protons). IR spectroscopy identifies ester carbonyl (C=O, ~1700 cm⁻¹) and hydrochloride salt formation (broad O-H/N-H stretches).
- Purity Assessment : HPLC with UV detection (e.g., 206 nm wavelength, as in ) quantifies main component purity. Titration (e.g., non-aqueous potentiometric titration in ) ensures correct HCl stoichiometry. Cross-validate with elemental analysis (C, H, N, Cl).
Q. What safety protocols are mandatory when handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods during weighing and synthesis to avoid inhalation ( ).
- Spill Management : Neutralize spills with sodium bicarbonate, followed by absorption and disposal as hazardous waste ( ).
- Storage : Store in airtight containers at -20°C, protected from light and moisture ( ).
Advanced Research Questions
Q. How should researchers address contradictory purity results between HPLC (e.g., 99%) and titration (e.g., 98%)?
- Methodological Answer : Investigate methodological limitations:
- HPLC may miss non-UV-active impurities (e.g., inorganic salts).
- Titration measures chloride ion content but cannot detect neutral organic impurities.
- Resolution : Perform LC-MS to identify non-UV-active species or use ¹H NMR (e.g., detected 0.2% acetone via NMR). Adjust purity calculations by integrating method-specific sensitivities.
Q. What strategies mitigate degradation during long-term storage, and how can stability be empirically validated?
- Methodological Answer :
- Storage : Use desiccants (silica gel) and inert atmosphere (argon) to prevent hydrolysis. Amber glass vials minimize photodegradation ( ).
- Stability Testing : Conduct accelerated aging studies (e.g., 40°C/75% RH for 1 month) and monitor degradation via HPLC. Compare retention times and peak areas to fresh samples. For hydrolytically sensitive groups (e.g., ester bonds), track free acid formation via pH titration.
Q. How can computational chemistry predict reactivity in novel synthetic pathways (e.g., nucleophilic substitution at the chloropyridine site)?
- Methodological Answer :
- DFT Calculations : Model electrophilic regions using Mulliken charges (e.g., chloropyridine’s C-Cl bond polarization). Transition state analysis predicts activation energies for substitution reactions.
- Docking Studies : If targeting biological activity, dock the compound into receptor sites (e.g., acetylcholine esterase) using AutoDock Vina. Validate predictions with experimental kinetic assays.
Q. What interdisciplinary approaches can elucidate the compound’s potential pharmacological mechanisms?
- Methodological Answer :
- In Vitro Screening : Test acetylcholinesterase inhibition (common for piperidine derivatives) using Ellman’s assay.
- Metabolic Stability : Use liver microsome models to assess CYP450-mediated degradation.
- Toxicology : Perform MTT assays on cell lines (e.g., HEK293) to determine IC₅₀ values. Cross-reference with structural analogs in (e.g., piperidine-containing marine alkaloids).
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
